3-Bromo-2-(pentafluoroethyl)pyridine
Description
3-Bromo-2-(pentafluoroethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 3-position and a pentafluoroethyl (-C₂F₅) group at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the pentafluoroethyl substituent. The strong electron-withdrawing nature of the -C₂F₅ group enhances the reactivity of the bromine atom in substitution reactions, making it a versatile intermediate for synthesizing complex molecules, including pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H3BrF5N |
|---|---|
Molecular Weight |
276.00 g/mol |
IUPAC Name |
3-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-4-2-1-3-14-5(4)6(9,10)7(11,12)13/h1-3H |
InChI Key |
RHNGHFXHVVJKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(pentafluoroethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(pentafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. Another method includes the use of 3-bromo-2-nitropyridine, which reacts with pentafluoroethyl reagents to form the desired compound .
Industrial Production Methods: Industrial production of 3-Bromo-2-(pentafluoroethyl)pyridine typically involves large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki–Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts, arylboronic acids, and bases such as potassium phosphate in solvents like 1,4-dioxane and water.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various aryl-substituted pyridines .
Scientific Research Applications
3-Bromo-2-(pentafluoroethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular docking studies.
Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and binding affinity. For example, in Suzuki–Miyaura coupling, the bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares 3-Bromo-2-(pentafluoroethyl)pyridine with structurally related bromopyridines:
Key Observations :
- The pentafluoroethyl group exerts a stronger electron-withdrawing effect compared to methyl, methoxy, or aryl substituents, significantly activating the bromine atom for cross-coupling or substitution reactions .
- Fluorinated analogs (e.g., CF₃-substituted pyridines) demonstrate improved metabolic stability and bioavailability in pharmaceuticals, suggesting similar advantages for the pentafluoroethyl derivative .
Biological Activity
3-Bromo-2-(pentafluoroethyl)pyridine is a fluorinated heterocyclic compound notable for its unique structural features, which include a bromine atom at the 3-position and a pentafluoroethyl group at the 2-position of the pyridine ring. This compound exhibits significant biological activity, primarily attributed to its interactions with various molecular targets, including enzymes and receptors.
- Molecular Formula : C7H3BrF5N
- Molecular Weight : Approximately 274.00 g/mol
- Structural Characteristics : The presence of the pentafluoroethyl group enhances the compound's hydrophobicity and stability, which are critical for its biological interactions.
The biological activity of 3-Bromo-2-(pentafluoroethyl)pyridine is largely influenced by its electronic properties due to the fluorinated groups. These properties enhance binding affinity and selectivity towards biological targets, potentially leading to more potent effects in biochemical pathways. The compound's lipophilicity allows effective penetration through biological membranes, which is crucial for its therapeutic potential.
Interaction with Biological Targets
Research indicates that 3-Bromo-2-(pentafluoroethyl)pyridine can modulate enzyme activity and receptor binding. The following table summarizes some key interactions and their implications:
| Biological Target | Interaction Type | Implications |
|---|---|---|
| Enzymes | Inhibition/Activation | Potential use in drug discovery |
| Receptors | Binding Affinity | Modulation of signal transduction pathways |
Case Studies and Research Findings
- Enzyme Modulation : Studies have shown that 3-Bromo-2-(pentafluoroethyl)pyridine can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound in drug development targeting metabolic disorders.
- Receptor Binding Studies : A detailed analysis of receptor interactions revealed that this compound exhibits high binding affinity towards certain G-protein coupled receptors (GPCRs), which are critical in various physiological processes. This interaction could lead to significant pharmacological effects, including anti-inflammatory and analgesic activities.
- Toxicological Assessments : Toxicity studies conducted on model organisms indicate that while 3-Bromo-2-(pentafluoroethyl)pyridine shows promising bioactivity, it also presents certain cytotoxic effects at higher concentrations. This duality necessitates further investigation into its therapeutic window and safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
